molecular formula C14H7FN4O B1684056 3-Fluoro-5-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)benzonitrile

3-Fluoro-5-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)benzonitrile

Cat. No.: B1684056
M. Wt: 266.23 g/mol
InChI Key: GELAFISMURFRCA-UHFFFAOYSA-N
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Description

  • Preparation Methods

    • Unfortunately, specific synthetic routes and reaction conditions for VU 0285683 are not widely available in the public domain. it’s essential to note that industrial production methods typically involve optimizing synthetic routes for scalability, yield, and purity.
  • Chemical Reactions Analysis

    • VU 0285683 interacts with mGluR5, but its chemical reactions beyond binding are not extensively documented.
    • Common reagents and conditions used in mGluR5-related research may include organic solvents, buffers, and specific assay systems.
    • Major products formed from VU 0285683 interactions would likely be related to its modulation of mGluR5 signaling pathways.
  • Scientific Research Applications

      Chemistry: Researchers study VU 0285683 to understand its binding properties, structural features, and potential modifications.

      Biology: VU 0285683 is valuable for investigating mGluR5 function in neuronal signaling, synaptic plasticity, and neuroprotection.

      Medicine: Its anxiolytic activity makes it relevant for anxiety-related disorders.

      Industry: While not directly used in industry, insights from VU 0285683 research may inform drug development or therapeutic strategies.

  • Comparison with Similar Compounds

    • VU 0285683’s uniqueness lies in its specific targeting of mGluR5.
    • Similar compounds include other mGluR5 modulators (both positive and negative allosteric modulators) and related glutamate receptor ligands.

    Properties

    IUPAC Name

    3-fluoro-5-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)benzonitrile
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C14H7FN4O/c15-11-6-9(8-16)5-10(7-11)14-18-13(19-20-14)12-3-1-2-4-17-12/h1-7H
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    GELAFISMURFRCA-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC=NC(=C1)C2=NOC(=N2)C3=CC(=CC(=C3)C#N)F
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C14H7FN4O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    266.23 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Reactant of Route 6
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    3-Fluoro-5-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)benzonitrile

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.